7-Methyl-6-[2-(pyrrolidin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-Methyl-6-[2-(pyrrolidin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a triazolo-pyrimidine core fused with a pyrrolidinyl-pyrimidine moiety. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6-[2-(pyrrolidin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyrimidine derivatives with triazole precursors under controlled conditions. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-6-[2-(pyrrolidin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
7-Methyl-6-[2-(pyrrolidin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-6-[2-(pyrrolidin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle, leading to cell death in cancer cells. Additionally, the compound can interfere with nucleic acid synthesis and repair pathways, further contributing to its anticancer and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its kinase inhibitory activity.
Triazolo[1,5-c]pyrimidine: Shares the triazolo-pyrimidine core and exhibits similar biological activities.
Uniqueness
7-Methyl-6-[2-(pyrrolidin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the pyrrolidinyl-pyrimidine moiety, which enhances its binding affinity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activities .
Properties
Molecular Formula |
C14H15N7 |
---|---|
Molecular Weight |
281.32 g/mol |
IUPAC Name |
7-methyl-6-(2-pyrrolidin-1-ylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H15N7/c1-10-11(8-16-13-17-9-18-21(10)13)12-4-5-15-14(19-12)20-6-2-3-7-20/h4-5,8-9H,2-3,6-7H2,1H3 |
InChI Key |
DURZFUWMVRFCBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=NC=NN12)C3=NC(=NC=C3)N4CCCC4 |
Origin of Product |
United States |
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